tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Description

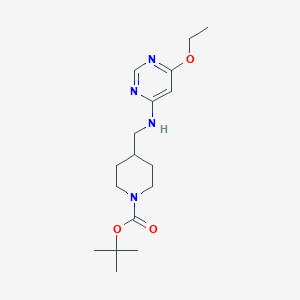

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[[(6-ethoxypyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-23-15-10-14(19-12-20-15)18-11-13-6-8-21(9-7-13)16(22)24-17(2,3)4/h10,12-13H,5-9,11H2,1-4H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFCUIXXKVEJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116643 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-ethoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353989-73-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-ethoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353989-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(6-ethoxy-4-pyrimidinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:

Preparation of 6-ethoxypyrimidin-4-ylamine: : This intermediate is synthesized through the reaction of ethyl 4-chloropyrimidin-6-yl ether with ammonia under suitable conditions.

Formation of the piperidine derivative: : The 6-ethoxypyrimidin-4-ylamine is then reacted with piperidine-4-carboxylic acid tert-butyl ester in the presence of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reactors and conditions to maintain the purity and yield of the product. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate: has several applications in scientific research:

Chemistry: : It is used as a building block in the synthesis of more complex molecules.

Biology: : The compound can be used in biological assays to study enzyme inhibition or receptor binding.

Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1353989-73-7

- Molecular Formula : C₁₇H₂₈N₄O₃

- Molecular Weight : 336.43 g/mol

- Structure: Features a piperidine ring linked via an aminomethyl group to a 6-ethoxypyrimidine moiety, protected by a tert-butoxycarbonyl (Boc) group.

Comparison with Structural Analogs

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- CAS No.: 1707580-61-7

- Formula : C₁₅H₂₃N₃O₂

- Key Differences: Replaces the pyrimidine ring with a pyridine ring. Safety: No GHS classification or label elements, indicating lower toxicity compared to the target compound . Physical State: Light yellow solid .

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- CAS No.: 1353947-06-4

- Formula : C₁₈H₂₉N₃O₄S

- Key Differences: Contains a methylthio (-SMe) substituent at position 2 of the pyrimidine and an oxy linker instead of aminomethyl. Molecular Weight: 383.51 g/mol (higher due to sulfur incorporation) .

tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

- CAS No.: 1353989-79-3

- Formula : C₁₈H₂₉N₅O₂S

- Key Differences: Incorporates cyclopropylamino and methylthio groups. Steric Effects: The cyclopropyl group may improve metabolic resistance but increase steric hindrance .

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Ethoxy Group (Target Compound) : Enhances lipophilicity and bioavailability compared to methoxy or chloro analogs.

- Aminomethyl Linker: Facilitates hydrogen bonding in biological systems, unlike oxy-linked analogs (e.g., CAS 1353947-06-4) .

Data Tables

Table 1: Comparative Structural Features

| Compound (CAS No.) | Core Heterocycle | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| 1353989-73-7 (Target) | Pyrimidine | 6-Ethoxy, aminomethyl linker | 336.43 |

| 1707580-61-7 | Pyridine | None | 277.36 |

| 1353947-06-4 | Pyrimidine | 6-Ethoxy, 2-methylthio, oxy | 383.51 |

| 1289386-94-2 | Pyrimidine | 2-Chloro, 6-methyl, oxy | 311.81 |

Table 2: Hazard Profiles

| Compound (CAS No.) | GHS Classification | Signal Word |

|---|---|---|

| 1353989-73-7 (Target) | H302, H315, H319 | Warning |

| 1707580-61-7 | Not classified | None |

| 1353947-06-4 | Data unavailable | - |

Research Implications

- Drug Design: The target compound’s ethoxy and aminomethyl groups make it a candidate for kinase inhibitors or antiviral agents.

- Toxicity Mitigation: Analogs with pyridine (CAS 1707580-61-7) or cyclopropylamino (CAS 1353989-79-3) groups may offer safer profiles .

Biological Activity

tert-Butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS No. 1353989-73-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C17H28N4O3

- Molecular Weight : 336.43 g/mol

- Purity : Typically stored sealed in dry conditions at 2-8°C.

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the ethoxypyrimidine moiety. The synthetic pathway often employs standard organic reactions such as amination and esterification.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies on pyridine and pyrazine derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 µg/mL for various analogs .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 14 | 2 | Antitubercular |

| Compound 10 | 0.5 | Antitubercular |

| Compound 13 | 4 | Antitubercular |

These findings suggest that modifications on the piperidine ring can enhance the compound's efficacy against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the ethoxypyrimidine group is believed to enhance its interaction with biological targets, potentially affecting its pharmacokinetics and dynamics. Studies have shown that substituents on the heteroaromatic ring significantly impact the compound's basicity and, consequently, its biological activity .

Case Study 1: Antimycobacterial Activity

In a comparative study of various piperidine derivatives, this compound was evaluated for its antimycobacterial properties against M. tuberculosis strains. The compound demonstrated a favorable MIC profile compared to traditional antitubercular agents, indicating potential as a lead compound for further development .

Case Study 2: Cytotoxicity Assessment

Further investigations into the cytotoxic effects of related compounds revealed that some derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Q & A

Q. How can researchers validate the ecological impact of this compound during disposal?

- Methodological Answer :

- Biodegradation Studies : Incubate with soil/water samples and monitor degradation via LC-MS .

- Toxicity Screening : Use Daphnia magna or algae growth inhibition assays per OECD guidelines .

- Waste Management : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .

Comparative & Mechanistic Studies

Q. How does this compound compare structurally and functionally to its piperidine/pyrimidine analogs?

- Methodological Answer :

- Structural Analysis : Compare LogP, H-bond donors/acceptors, and torsional flexibility via ChemDraw .

- Functional Comparison : Test analogs (e.g., tert-butyl vs. benzyl carbamates) in enzyme inhibition assays .

- SAR Insights : The ethoxy group enhances solubility but reduces metabolic stability vs. methyl/methoxy analogs .

Q. What mechanistic insights can be gained from studying its reactivity with nucleophiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.